molecular formula C26H37Cl2N3O6S B1662568 RS 39604 hydrochloride CAS No. 167710-87-4

RS 39604 hydrochloride

Cat. No. B1662568
CAS RN: 167710-87-4
M. Wt: 590.6 g/mol
InChI Key: QSMYZGMJSGUWPM-UHFFFAOYSA-N
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Description

RS 39604 hydrochloride is a potent and selective 5-HT4 antagonist . It has a pK of 9.1 at 5-HT4 receptors in guinea pig striatal membranes and greater than 1000-fold selectivity over 5-HT1A, 2C, 3 and D1, D2, M1, M2, AT1, B1 and α1C receptors . The ketone group gives RS 39604 a relatively long half-life; it is also orally active and so suitable for in vivo studies .


Molecular Structure Analysis

The molecular formula of this compound is C26H36ClN3O6S.HCl . Its molecular weight is 590.56 .


Physical And Chemical Properties Analysis

This compound is soluble to 100 mM in DMSO . It should be stored at room temperature .

Mechanism of Action

Target of Action

RS 39604 hydrochloride is a potent and selective antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, and it plays a crucial role in the transmission of serotonin signals, which are involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cognitive functions.

Mode of Action

This compound interacts with its target, the 5-HT4 receptor, by binding to it and blocking its function . This prevents the receptor from being activated by serotonin, thereby inhibiting the transmission of serotonin signals.

Pharmacokinetics

It is known that the compound is orally active, suggesting that it can be absorbed through the gastrointestinal tract . The compound’s ketone group gives it a relatively long half-life .

properties

IUPAC Name

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36ClN3O6S.ClH/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33;/h12-16,18,29H,4-11,17,28H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMYZGMJSGUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042619
Record name RS 39604 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167710-87-4
Record name RS 39604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167710874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 39604 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-39604 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z87M1U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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